molecular formula C10H18N2O2 B2476556 1-(Morpholinomethyl)piperidin-2-one CAS No. 259133-23-8

1-(Morpholinomethyl)piperidin-2-one

Cat. No. B2476556
CAS RN: 259133-23-8
M. Wt: 198.266
InChI Key: NEDSEXCXEDYYMP-UHFFFAOYSA-N
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Description

“1-(Morpholinomethyl)piperidin-2-one” is a chemical compound with the molecular formula C10H18N2O2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains a piperidinone structure . The synthesis involves starting from inexpensive 4-chloronitrobenzene and piperidine, and an eight-step procedure for the intermediate has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidin-2-one ring attached to a morpholine ring via a methylene bridge . The molecular weight of the compound is 198.26 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Antihypertensive Activity Prognosis

1-(Morpholinomethyl)piperidin-2-one derivatives have been explored for their potential as antihypertensive agents. A study synthesized novel compounds containing 1,2,4-triazole, morpholine, or piperidine moieties and conducted in silico studies. These compounds showed promising results as angiotensin-converting enzyme inhibitors, indicating potential in antihypertensive drug development (Perekhoda et al., 2020).

Corrosion Inhibition

Compounds including this compound derivatives have been investigated for their ability to inhibit corrosion. A study on benzimidazole derivatives, including morpholinomethyl analogs, revealed significant inhibition of corrosion in steel in hydrochloric acid. This indicates a potential application in materials science, particularly in corrosion prevention (Yadav et al., 2016).

Organic Synthesis and Structural Chemistry

In organic chemistry, this compound derivatives have been utilized in the synthesis of various compounds. For instance, a study synthesized N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, showing their efficacy as catalysts in reactions like the Heck reaction. This highlights the role of these compounds in facilitating complex organic synthesis processes (Singh et al., 2013).

Biological Degradation

Research has also explored the biological degradation of morpholine derivatives. A Mycobacterium strain capable of degrading morpholine and similar compounds was identified, with the involvement of cytochrome P-450 in the degradation process. This finding is significant for environmental biotechnology, particularly in the degradation of heterocyclic compounds (Poupin et al., 1998).

Future Directions

Piperidine derivatives, including “1-(Morpholinomethyl)piperidin-2-one”, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-(morpholin-4-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDSEXCXEDYYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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